

Sulfopin: A Technical Guide for Cell Biology and Oncology Research

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Compound of Interest

Compound Name: Sulfopin

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Introduction

Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] Pin1 is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of a multitude of oncoproteins and tumor suppressors, making it an attractive target for cancer therapy.[1] **Sulfopin** covalently modifies the active site cysteine (Cys113) of Pin1, leading to its irreversible inhibition.[1][4] This technical guide provides an in-depth review of **Sulfopin**'s mechanism of action, its application in cell biology and oncology research, and detailed experimental protocols.

Mechanism of Action

Sulfopin acts as a covalent inhibitor of Pin1.[1] Its electrophilic sulfolane moiety forms a covalent bond with the nucleophilic thiol group of Cys113 in the active site of Pin1.[1][4] This irreversible binding event effectively inactivates the enzyme, preventing it from catalyzing the cis-trans isomerization of proline residues in its substrate proteins. One of the key downstream effects of Pin1 inhibition by **Sulfopin** is the downregulation of the oncoprotein c-Myc.[1][5] Pin1 is known to regulate the stability of c-Myc, and its inhibition by **Sulfopin** leads to decreased levels of c-Myc and its target genes.[1]

Quantitative Data

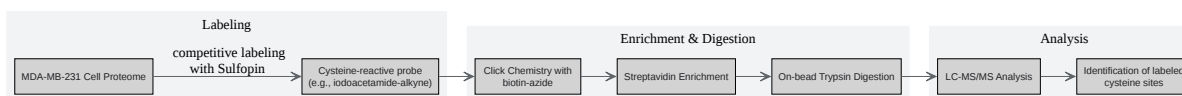
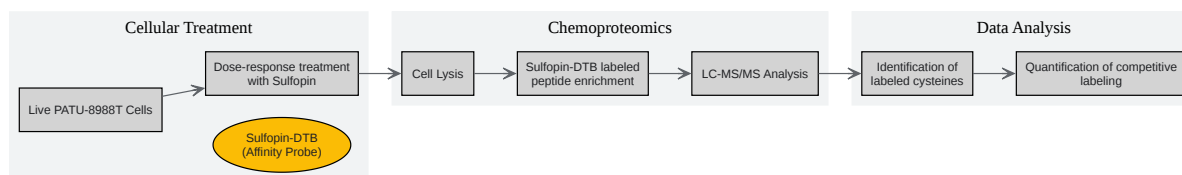
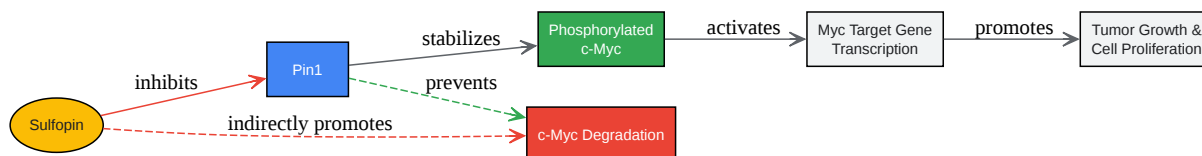
Sulfopin exhibits high potency for Pin1 inhibition. The apparent inhibition constant (K_i) is 17 nM.^{[2][3]} However, its anti-proliferative effects in 2D cell culture are modest and cell-line dependent, with more pronounced effects observed after prolonged exposure or in 3D culture models.^{[1][6]}

Parameter	Value	Assay Conditions	Reference
Apparent K _i for Pin1	17 nM	Fluorescence Polarization Assay	^{[2][3]}

Cell Line	IC ₅₀ / EC ₅₀	Assay Conditions	Reference
Most Cancer Cell Lines	> 3 μM	5-day treatment	^[1]
MDA-MB-468	Most sensitive	4-8 days treatment (1, 2.5 μM)	^{[2][6]}
PATU-8988T	Significant viability effect at 1 μM	6 and 8 days treatment	^{[3][6]}
HCT116	Not specified	Not specified	^{[1][3]}
IMR32	Not specified	Not specified	^{[1][3]}
Mino B cells	Not specified	RNA-sequencing at 1 μM for 6h	^[1]

Signaling Pathway

The inhibition of Pin1 by **Sulfopin** has a significant impact on the c-Myc signaling pathway. Pin1 normally binds to phosphorylated c-Myc, stabilizing it and promoting its transcriptional activity. By inhibiting Pin1, **Sulfopin** disrupts this interaction, leading to the destabilization and subsequent degradation of c-Myc. This, in turn, results in the downregulation of c-Myc target genes, which are involved in cell proliferation, growth, and metabolism.



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